2,3-bis(4-phenoxyphenyl)quinoxaline
Overview
Description
2,3-Bis(4-phenoxyphenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family.
Preparation Methods
The synthesis of 2,3-bis(4-phenoxyphenyl)quinoxaline typically involves the condensation of 4-phenoxyaniline with 2,3-dichloroquinoxaline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Bis(4-phenoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Scientific Research Applications
2,3-Bis(4-phenoxyphenyl)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-bis(4-phenoxyphenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been identified as an inhibitor of malarial protease PfSUB1, which is crucial for the maturation and egress of merozoites from red blood cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the life cycle of the malaria parasite .
Comparison with Similar Compounds
2,3-Bis(4-phenoxyphenyl)quinoxaline can be compared with other quinoxaline derivatives, such as:
2-Phenoxyquinoxaline: Similar in structure but with different substituents, leading to variations in biological activity and applications.
4-Phenoxyquinazoline: Another related compound with distinct properties and uses in medicinal chemistry.
2,3-Bis(phenylamino)quinoxaline: Known for its inhibitory activity against malarial protease PfSUB1, similar to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications in various fields.
Properties
IUPAC Name |
2,3-bis(4-phenoxyphenyl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2O2/c1-3-9-25(10-4-1)35-27-19-15-23(16-20-27)31-32(34-30-14-8-7-13-29(30)33-31)24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIECKEKBVCRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)OC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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